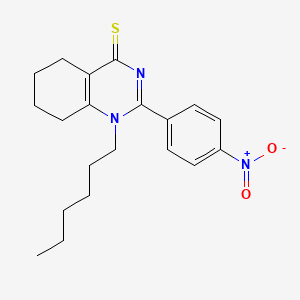

1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as HNTQ, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HNTQ belongs to the family of tetrahydroquinazoline derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines (THIQs), which share structural similarities with 1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, have been extensively studied for their therapeutic potential. Originally recognized for their neurotoxic effects, certain THIQ derivatives, including the fused THIQs, are now explored for their anticancer properties. The FDA approval of trabectedin for soft tissue sarcomas highlights the significance of these compounds in drug discovery. THIQ derivatives have been synthesized for various therapeutic activities, demonstrating notable success in cancer and CNS disorders. They also show promise as candidates for treating infectious diseases like malaria, tuberculosis, HIV, HSV infections, and leishmaniasis, potentially leading to novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Analytical Methods for Antioxidant Activity

The study of antioxidants, including THIQ derivatives, is crucial across various fields, including medicine. Techniques such as ORAC, HORAC, TRAP, and TOSC tests are employed to determine antioxidant activity. These assays, based on chemical reactions and spectrophotometry, have been successfully applied in analyzing the antioxidant capacity of complex samples. This research underlines the importance of understanding the antioxidant properties of compounds like this compound in developing pharmacological agents (Munteanu & Apetrei, 2021).

Insights of 8-Hydroxyquinolines

8-Hydroxyquinolines, possessing a chromophore structure, have been the focus of medicinal chemistry due to their significant biological activities. Synthetic modifications aim to develop potent drug molecules for various diseases, including cancer, HIV, and neurodegenerative disorders. The metal chelation properties enhance their therapeutic potential. This indicates a broader scope for the application of compounds like this compound in treating life-threatening diseases (Gupta, Luxami, & Paul, 2021).

Degradation of Acetaminophen by Advanced Oxidation Processes

The treatment of acetaminophen in aqueous mediums using advanced oxidation processes (AOPs) leads to the formation of various by-products. Understanding the kinetics, mechanisms, and by-products of such degradation processes is essential for developing efficient treatment methods. This research can inform the development of new pharmacological agents by highlighting the environmental impact and degradation pathways of pharmaceutical compounds (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Applications of Redox Mediators in Organic Pollutant Treatment

The enzymatic treatment of organic pollutants, facilitated by redox mediators, has gained interest for its efficiency in degrading recalcitrant compounds. This approach enhances substrate range and degradation efficiency, offering insights into using redox reactions for environmental remediation and potentially informing the development of new therapeutic agents targeting specific biochemical pathways (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

1-hexyl-2-(4-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-2-3-4-7-14-22-18-9-6-5-8-17(18)20(26)21-19(22)15-10-12-16(13-11-15)23(24)25/h10-13H,2-9,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSSZFNRDUAOOBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2535641.png)

![(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide](/img/structure/B2535645.png)

![5-bromo-6-chloro-N-[2-(3-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2535650.png)

![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)

![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)